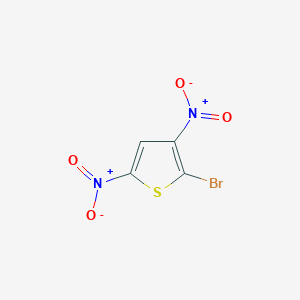![molecular formula C12H7ClN2O5 B1621175 2-[(5-Chloro-3-pyridyl)oxy]-5-nitrobenzoic acid CAS No. 239081-09-5](/img/structure/B1621175.png)
2-[(5-Chloro-3-pyridyl)oxy]-5-nitrobenzoic acid
Descripción general
Descripción
2-[(5-Chloro-3-pyridyl)oxy]-5-nitrobenzoic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a nitrobenzoic acid moiety linked to a chloropyridyl group through an ether linkage, which imparts distinct chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-3-pyridyl)oxy]-5-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of benzoic acid derivatives followed by etherification with chloropyridine. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and etherification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Chloro-3-pyridyl)oxy]-5-nitrobenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloropyridyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of aminobenzoic acid derivatives.
Substitution: Formation of substituted pyridyl ether derivatives.
Aplicaciones Científicas De Investigación
2-[(5-Chloro-3-pyridyl)oxy]-5-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[(5-Chloro-3-pyridyl)oxy]-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The chloropyridyl group can enhance the compound’s binding affinity to certain targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-[(3,5,6-Trichloro-2-pyridyl)oxy]acetic acid: Another chloropyridyl ether derivative with herbicidal properties.
2-[(4-Chloro-3-pyridyl)oxy]benzoic acid: A structurally similar compound with different substitution patterns on the pyridyl ring.
Uniqueness
2-[(5-Chloro-3-pyridyl)oxy]-5-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
2-(5-chloropyridin-3-yl)oxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O5/c13-7-3-9(6-14-5-7)20-11-2-1-8(15(18)19)4-10(11)12(16)17/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKRKGVCQKZVRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)OC2=CC(=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384174 | |
| Record name | 2-[(5-chloro-3-pyridyl)oxy]-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239081-09-5 | |
| Record name | 2-[(5-chloro-3-pyridyl)oxy]-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-chlorobenzoyl)oxy]-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide](/img/structure/B1621094.png)

![Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate](/img/structure/B1621098.png)


![2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B1621101.png)
![3-[5-[2-(Trifluoromethoxy)phenyl]furan-2-yl]prop-2-enoic acid](/img/structure/B1621103.png)
![4-Chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione](/img/structure/B1621104.png)




